molecular formula C12H16N2 B1619830 1,2,3,4,6,7,8,9-Octahydrophenazine CAS No. 4006-50-2

1,2,3,4,6,7,8,9-Octahydrophenazine

Cat. No. B1619830
CAS RN: 4006-50-2
M. Wt: 188.27 g/mol
InChI Key: JYYRTWNCBVRKMN-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9-Octahydrophenazine is a chemical compound with the molecular formula C12H16N2 . It is an impurity found in the rearrangement of cyclohexane oxime to caprolactam .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,6,7,8,9-Octahydrophenazine is based on its molecular formula, C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4,6,7,8,9-Octahydrophenazine include a melting point of 110-111 °C and a boiling point of 135-170 °C . The predicted density is approximately 1 g/cm3 .

Scientific Research Applications

Material Science: Layer-Gap Control in Coordination Polymers

1,2,3,4,6,7,8,9-Octahydrophenazine has been utilized in the rational design of crystalline coordination polymers. Its structure allows for layer-gap control, which is crucial in the development of advanced materials with specific electronic and structural properties .

Energy Storage: Hydrogen Storage Systems

This compound plays a role in single-catalyst hydrogen storage systems. It’s synthesized from lignin hydrogenolysis products and ammonia, offering a high-weight percentage hydrogen storage capacity, which is significant for developing sustainable energy solutions .

Pharmaceuticals: Impurity Analysis in Caprolactam Production

In the pharmaceutical industry, 1,2,3,4,6,7,8,9-Octahydrophenazine is identified as a key impurity in the production of caprolactam, which is a precursor for Nylon-6. Its identification and quantification are essential for quality control in the synthesis process .

Chemical Synthesis: Antimicrobial and Anti-inflammatory Properties

The compound exhibits antimicrobial and anti-inflammatory properties, making it a valuable agent in chemical synthesis for potential therapeutic applications. Its efficacy in these areas can lead to the development of new medications .

Analytical Chemistry: Chromatography and Mass Spectroscopy

It’s used as a standard or reference compound in chromatography and mass spectroscopy for the determination of various chemical substances. Its stable structure provides reliable results in analytical methods .

Environmental Science: Pollutant Degradation

Research suggests potential applications in environmental science, particularly in the degradation of pollutants. The compound’s chemical structure could be modified to break down harmful substances in the environment .

Nanotechnology: Nanofabrication

1,2,3,4,6,7,8,9-Octahydrophenazine may be used in nanofabrication processes due to its unique molecular structure. It could contribute to the creation of nanoscale devices and materials .

Biochemistry: Proteomics Research

Lastly, in proteomics research, this compound is used to study protein interactions and functions. Its properties can help in understanding the complex biological processes at the molecular level .

properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydrophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRTWNCBVRKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193122
Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Polycartine B
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Product Name

1,2,3,4,6,7,8,9-Octahydrophenazine

CAS RN

4006-50-2
Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Record name 1,2,3,4,6,7,8,9-octahydrophenazine
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Record name Polycartine B
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Melting Point

112 - 113 °C
Record name Polycartine B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032926
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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